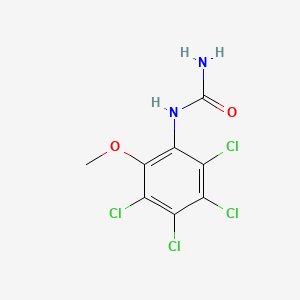
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea is a chemical compound with the molecular formula C8H6Cl4N2O2. It is known for its unique structure, which includes four chlorine atoms and a methoxy group attached to a phenyl ring, along with a urea moiety.
Preparation Methods
The synthesis of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea typically involves the reaction of 2,3,4,5-tetrachloro-6-methoxyaniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide
Scientific Research Applications
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrachlorophenyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2,3,4,5-Tetrachloro-6-methylphenyl)urea: Contains a methyl group instead of a methoxy group, potentially altering its physical and chemical properties.
1-(2,3,4,5-Tetrachloro-6-ethoxyphenyl)urea: Has an ethoxy group, which can influence its solubility and reactivity compared to the methoxy derivative
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications compared to its analogs.
Properties
CAS No. |
18355-14-1 |
|---|---|
Molecular Formula |
C8H6Cl4N2O2 |
Molecular Weight |
303.948 |
IUPAC Name |
(2,3,4,5-tetrachloro-6-methoxyphenyl)urea |
InChI |
InChI=1S/C8H6Cl4N2O2/c1-16-7-5(12)3(10)2(9)4(11)6(7)14-8(13)15/h1H3,(H3,13,14,15) |
InChI Key |
PMKRAVRSDZJLNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N |
Synonyms |
1-(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


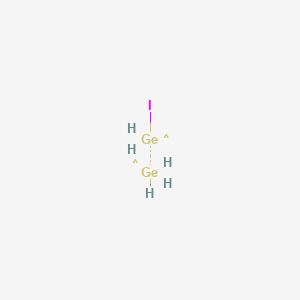
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
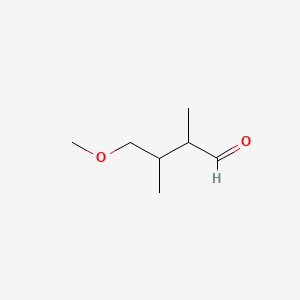
![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)
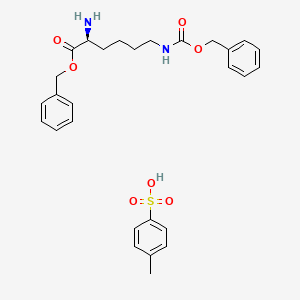
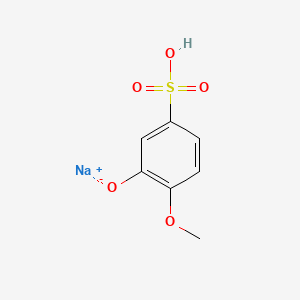
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
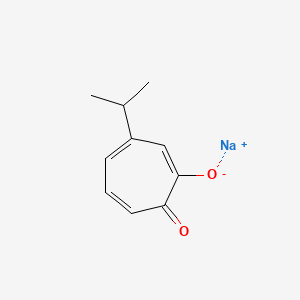
![1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine](/img/structure/B579201.png)
